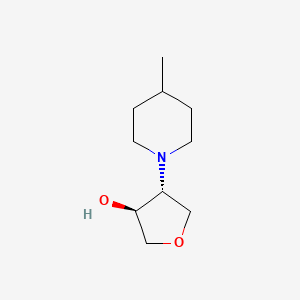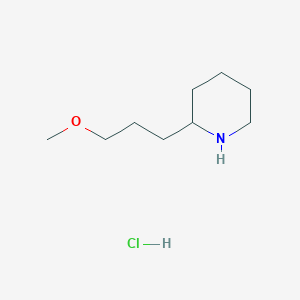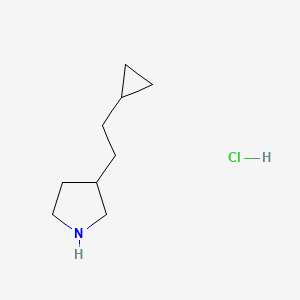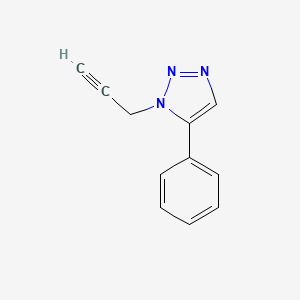
trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol (TMPCB), also known as 3-methyl-1-piperazinecarboxylic acid cyclobutan-1-ol and trans-2-(4-methylpiperazin-1-yl)cyclobutanone, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. TMPCB has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is also used as a pharmaceutical intermediate and as a reactant in the synthesis of other compounds.
Applications De Recherche Scientifique
NMDA Receptor Antagonist Activity
Research has shown that certain cyclobutane derivatives exhibit potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites. These compounds, including those related to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol, have shown higher potency than standard NMDA receptor antagonists in neonatal rat motoneurones and demonstrate significant anticonvulsant activity in specific mouse models (Gaoni et al., 1994).
DNA Repair Pathway Inhibition
Studies have explored the inhibition of the ERCC1-XPF endonuclease, crucial for repairing bulky DNA lesions, using derivatives of trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol. These inhibitors have shown to enhance the sensitivity of cancer cells to certain chemotherapeutic agents, indicating potential applications in cancer therapy (Elmenoufy et al., 2020).
Sigma Receptor Ligand Development
Compounds related to trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol have been investigated as novel sigma receptor ligands. These studies focus on the synthesis and biological profiling of these compounds, exploring their potential applications in neuropharmacology (Prezzavento et al., 2007).
Antiprotozoal Activity
Certain derivatives of trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol have shown promising results in combating protozoal infections. These compounds have exhibited significant activity against strains of Plasmodium falciparum and Trypanosoma brucei, suggesting potential applications in treating diseases like malaria and sleeping sickness (Faist et al., 2012).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-4-6-11(7-5-10)8-2-3-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXDXXRGXCIQLC-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485440.png)
![3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485441.png)
![{3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1485442.png)
![1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485445.png)
![methyl({1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1485447.png)
![1-[(3-Fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485448.png)

![5-(Prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene dihydrochloride](/img/structure/B1485451.png)


![3-(prop-2-yn-1-yl)-3H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1485457.png)

![1-(prop-2-yn-1-yl)-1H,4H-chromeno[3,4-d][1,2,3]triazole](/img/structure/B1485460.png)
